![molecular formula C14H21N3O B2478957 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 1448029-44-4](/img/structure/B2478957.png)
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is a type of cyclopentanecarboxamide that has a pyrazole ring attached to it. It is commonly referred to as CPPC and is known for its unique properties that make it suitable for various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on the synthesis and characterization of similar compounds, illustrating the methodology for obtaining pyrazole derivatives with potential biological activities. For instance, studies on the synthesis and analytical characterization of pyrazole-containing synthetic cannabinoids, like 3,5-AB-CHMFUPPYCA, highlight the importance of accurate identification of these compounds for pharmacological study and forensic analysis (McLaughlin et al., 2016). Such research is critical for developing targeted synthetic pathways and understanding the structural basis of their activities.
Metabolic and Pharmacokinetic Studies
Investigations into the metabolism of synthetic cannabinoids provide insights into their pharmacokinetic profiles, which are essential for determining their therapeutic potential and safety. Franz et al. (2017) detailed the in vitro metabolism of synthetic cannabinoids, shedding light on their metabolic pathways and the formation of metabolites, which could serve as markers for drug use in clinical diagnostics (Franz et al., 2017).
Biological Activities and Therapeutic Potential
The exploration of biological activities, such as the inhibition of cyclooxygenase-2 (COX-2), is pivotal for the development of new therapeutic agents. Penning et al. (1997) highlighted the discovery of celecoxib, a COX-2 inhibitor, which stemmed from extensive structure-activity relationship (SAR) studies of pyrazole derivatives, demonstrating the potential of such compounds in treating inflammation and pain (Penning et al., 1997).
Antagonistic Activities
Pyrazole derivatives have been studied for their antagonistic activities against cannabinoid receptors, offering insights into their potential therapeutic applications in modulating cannabinoid signaling pathways. Lan et al. (1999) discussed the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing a foundation for developing drugs to counteract the psychoactive effects of cannabinoids (Lan et al., 1999).
Mécanisme D'action
Target of Action
The primary target of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is likely that the compound binds to the active site of cdk2, inhibiting its activity and thus interfering with cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell division and proliferation
Result of Action
The inhibition of CDK2 by N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide results in the arrest of cell division and proliferation . This can lead to the death of rapidly dividing cells, such as cancer cells.
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17-13(10-6-7-10)8-12(16-17)9-15-14(18)11-4-2-3-5-11/h8,10-11H,2-7,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGJWZAHHXTTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2CCCC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.